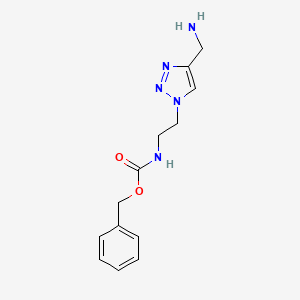

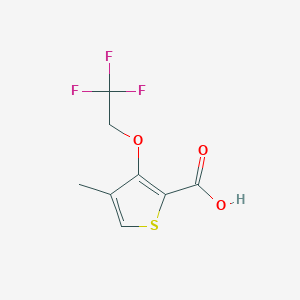

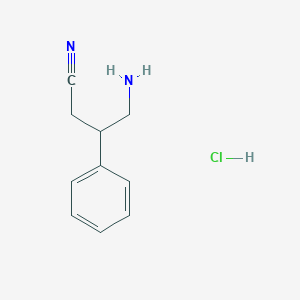

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Übersicht

Beschreibung

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . The reaction solution was distilled off under reduced pressure, and methylene chloride and water were added, followed by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation, and further washing with methylene chloride .Molecular Structure Analysis

The molecular structure of benzyl carbamate is C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Physical And Chemical Properties Analysis

Benzyl carbamate has a molar mass of 151.165 g·mol−1 . It is a white solid with a melting point of 88 °C . It is soluble in organic solvents and moderately soluble in water .Wissenschaftliche Forschungsanwendungen

Drug Design and Pharmacology

The compound’s structure, featuring a triazole ring and an aminomethyl group, makes it a candidate for designing novel drugs. Its potential to act as a prodrug or a pharmacophore can be explored to enhance drug delivery or target specific biological pathways. The triazole ring is known for its use in creating new molecules with potential antifungal, antibacterial, and antiviral properties .

Organic Synthesis

In organic chemistry, this compound could serve as a precursor for synthesizing a variety of benzylamine derivatives. These derivatives are valuable for their application in synthesizing pharmaceuticals, agrochemicals, and polymers. The benzyl group can be strategically modified or removed in reactions such as nucleophilic substitution or oxidation .

Catalysis

The aminomethyl group adjacent to the triazole could act as a ligand in catalytic systems. It may bind to metals and facilitate various catalytic reactions, including cross-coupling reactions that are pivotal in creating complex organic compounds .

Wirkmechanismus

Target of Action

Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

Carbamates, in general, are known to react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Carbamates are known to be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Carbamates are known to be useful protecting groups for amines , suggesting that they may play a role in the synthesis of peptides and other complex organic molecules.

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, in which carbamates are known to be involved, is noted for its mild and functional group tolerant reaction conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-8-12-9-18(17-16-12)7-6-15-13(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10,14H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPAKXUXUWCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)

![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)

![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)